molecular formula C12H11ClN2O6S3 B4684792 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-chlorobenzenesulfonamide

5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-chlorobenzenesulfonamide

Cat. No. B4684792
M. Wt: 410.9 g/mol
InChI Key: FREAMEDBIYXJFW-UHFFFAOYSA-N
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Description

5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-chlorobenzenesulfonamide, commonly known as ACBCS, is a chemical compound that has gained significant importance in scientific research due to its potential applications in various fields. ACBCS is a sulfonamide derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of ACBCS involves its ability to inhibit specific enzymes such as carbonic anhydrases and sulfonamides. These enzymes play a crucial role in various physiological processes such as acid-base balance, respiration, and cell proliferation. By inhibiting these enzymes, ACBCS can disrupt these processes and potentially lead to cell death.
Biochemical and Physiological Effects
ACBCS has been shown to have various biochemical and physiological effects. Studies have shown that ACBCS can inhibit the growth of cancer cells and induce cell death. ACBCS has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, ACBCS can inhibit the activity of carbonic anhydrases, which can lead to a decrease in the production of carbonic acid and potentially reduce the risk of conditions such as osteoporosis and glaucoma.

Advantages and Limitations for Lab Experiments

ACBCS has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. ACBCS also has a high affinity for specific enzymes, which makes it an effective inhibitor. However, ACBCS has some limitations, such as its potential toxicity and lack of specificity for certain enzymes.

Future Directions

There are several future directions for the study of ACBCS. One potential direction is the development of ACBCS-based drugs for the treatment of cancer and other diseases. Another direction is the study of ACBCS in combination with other compounds to enhance its efficacy. Additionally, further research is needed to understand the potential side effects and toxicity of ACBCS.
Conclusion
In conclusion, ACBCS is a sulfonamide derivative that has gained significant importance in scientific research due to its potential applications in various fields. ACBCS has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. ACBCS has the potential to be used as a diagnostic tool and as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of ACBCS and its limitations.

Scientific Research Applications

ACBCS has been studied extensively for its potential applications in scientific research. One of the major applications of ACBCS is in the field of cancer research. Studies have shown that ACBCS can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. ACBCS has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O6S3/c13-11-5-4-9(7-12(11)24(15,20)21)22(16,17)8-2-1-3-10(6-8)23(14,18)19/h1-7H,(H2,14,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREAMEDBIYXJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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